Collagen binding peptide

Description

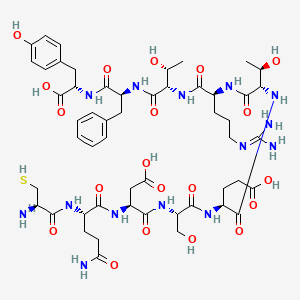

The exact mass of the compound H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH is 1248.50810204 g/mol and the complexity rating of the compound is 2410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57)/t24-,25-,29+,30+,31+,32+,33+,34+,35+,36+,40+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYPQVEKZEDRG-VAPCGIDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76N14O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Mechanisms of Collagen Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the interaction between peptides and collagen. It details the structural basis of recognition, the molecular forces involved, quantitative binding data, key experimental protocols, and the signaling pathways influenced by these interactions.

Core Mechanisms of Peptide-Collagen Recognition

The binding of peptides to collagen is a highly specific process dictated by both the peptide's sequence and conformation, as well as the unique structural features of the collagen molecule. Collagen's signature triple helix, composed of repeating Gly-Xaa-Yaa triplets, presents a distinct topography for molecular recognition.[1][2][3][4]

Structural Recognition: Targeting Intact vs. Denatured Collagen

The mechanism of binding fundamentally differs depending on the conformational state of the collagen target.

-

Binding to Intact Triple Helix: Peptides that target intact, triple-helical collagen often recognize specific sequence motifs exposed on the surface of the fibril.[5] These motifs, such as the GXX'GEX" sequence recognized by integrins, act as docking sites.[5] The binding is governed by a combination of shape complementarity and specific intermolecular interactions. The triple-helical conformation of the peptide itself can be crucial for this recognition.

-

Binding to Denatured Collagen (Gelatin): A distinct class of peptides, known as Collagen Hybridizing Peptides (CHPs), specifically targets denatured or damaged collagen.[1] These synthetic peptides are composed of repeating Gly-Xaa-Yaa units, giving them a strong propensity to form a triple helix.[1] Their mechanism involves the peptide strand winding around unfolded collagen chains to form a stable, hybridized triple helix, driven by inter-chain hydrogen bonds.[1] This binding is structural rather than sequence-specific, allowing CHPs to target various types of denatured collagen.[1]

Key Binding Motifs and Amino Acid Roles

Specific amino acid sequences, or motifs, within peptides are critical for high-affinity binding to collagen.

-

Integrin Binding Motifs: A prominent family of motifs is the GXX'GEX" sequence, where X is a hydrophobic residue, X' is often hydroxyproline (B1673980) (O), and E (glutamic acid) is crucial for recognition.[5] Specific examples that mediate cell adhesion include GFOGER and GLOGEN.[5][6]

-

Role of Hydroxyproline (Hyp): This modified amino acid is pivotal for the stability of the collagen triple helix itself and plays a key role in peptide binding.[2][7][8] The hydroxyl group of 4-hydroxyproline (B1632879) (4-Hyp) contributes to stability through hydrogen bonding and stereoelectronic effects that preorganize the peptide backbone into a conformation suitable for triple helix formation.[7][8][9] The position of Hyp in the Gly-Xaa-Yaa triplet is critical; it is stabilizing in the Yaa position but can be destabilizing in the Xaa position.[2][7]

-

Unnatural Amino Acids: Some synthetic collagen-binding peptides incorporate unnatural amino acids to enhance binding. For instance, the inclusion of Biphenylalanine (Bip) at the C-terminus has been shown to be critical for collagen recognition in certain peptide constructs.[10]

Molecular Forces Driving the Interaction

The binding between peptides and collagen is mediated by a combination of non-covalent forces:

-

Hydrogen Bonds: These are fundamental to collagen's own triple helix stability and are a primary driving force in the hybridization of CHPs with denatured collagen.[1][8] They also contribute to the specificity of peptide motifs binding to the intact helix.

-

Electrostatic Interactions: Charged residues within peptide motifs, such as the glutamic acid in integrin-binding sites, form key salt bridges and electrostatic interactions with oppositely charged residues on the collagen surface.[8]

-

Hydrophobic Interactions: Hydrophobic residues play a significant role, particularly in the core of binding interfaces, helping to drive the association and exclude water. The hydropathic profile of a peptide is a key determinant of its binding energy.[11]

-

Van der Waals Forces: Close packing at the peptide-collagen interface is maximized through shape complementarity, leading to numerous stabilizing van der Waals interactions.

Quantitative Analysis of Binding Affinity

The strength of the peptide-collagen interaction is quantified by the dissociation constant (Kd), where a lower Kd value indicates higher affinity. The following table summarizes binding data for representative peptides.

| Peptide/Protein Fragment | Collagen Target | Binding Motif/Sequence | Reported Kd (μM) | Experimental Method |

| 8–9FnI (Fibronectin fragment) | Collagen I α1 (G778–G799) | GLOGQRGER | 5 ± 1 | Fluorescence |

| 6FnI1–2FnII7FnI (Fibronectin frag.) | Collagen I α1 (G778–G799) | GLOGQRGER | 57 ± 6 | Fluorescence |

| Integrin α1 I domain | Collagen III (Toolkit Peptide III-7) | GLOGEN | IC50 ~3 | Biosensor Assay |

| Integrin α1 I domain | Collagen II (Toolkit Peptide II-28) | GFOGER | IC50 ~90 | Biosensor Assay |

Note: IC50 values from competition assays are presented as approximations of binding affinity.[6][12]

Key Experimental Methodologies

Several techniques are employed to characterize and quantify peptide-collagen interactions.

Solid-Phase Binding Assay (ELISA-based)

This is a common method to screen for and quantify binding interactions.

Detailed Protocol:

-

Coating: 96-well microtiter plates are coated with a solution of collagen (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C.

-

Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking solution (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Peptide Incubation: A serial dilution of the peptide (often tagged with biotin (B1667282) or a fluorescent marker) is prepared in the binding buffer (e.g., 1% BSA in PBS) and added to the wells. The plate is incubated for 1-3 hours at room temperature.

-

Washing: The wells are washed multiple times with the wash buffer to remove unbound peptide.

-

Detection:

-

If the peptide is biotinylated, a solution of streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.

-

After another wash step, a substrate solution (e.g., TMB) is added.

-

-

Quantification: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader. The binding affinity (Kd) can be calculated by fitting the resulting saturation curve.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data on binding and dissociation.

Detailed Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and collagen is immobilized onto the surface via amine coupling. A reference channel is prepared similarly but without collagen.

-

System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).

-

Analyte Injection: The peptide (analyte) is prepared in a dilution series in the running buffer and injected over the sensor surface at a constant flow rate.

-

Association/Dissociation Monitoring: The change in the refractive index at the surface, which corresponds to peptide binding, is monitored in real-time (association phase). This is followed by an injection of running buffer to monitor the release of the peptide (dissociation phase).

-

Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound peptide from the collagen surface.

-

Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the conformational stability of collagen-like peptides and their thermal transitions, which is crucial for understanding the thermodynamics of binding.[13]

Detailed Protocol:

-

Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., PBS) at a known concentration (e.g., 0.1-1.0 mg/mL).

-

Measurement: The CD spectrum is recorded, typically from 190 to 260 nm. A triple-helical conformation gives a characteristic positive peak around 225 nm.

-

Thermal Melting: The sample is heated at a controlled rate (e.g., 0.1°C/min), and the CD signal at 225 nm is monitored.[13]

-

Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded, is determined from the transition curve. This provides insight into the stability of the peptide's triple helix, a key factor for collagen recognition.[13][14]

Signaling Pathways and Biological Consequences

While some collagen-binding peptides are designed for structural or targeting purposes (e.g., delivering drugs to fibrotic tissue), others, particularly those derived from natural collagen turnover, can exert biological effects by modulating cellular signaling pathways.

It is important to distinguish between peptides that bind to collagen and bioactive peptides derived from collagen that act on cell receptors. The latter, often di- and tripeptides containing hydroxyproline, are absorbed after ingestion and can stimulate various cellular processes.[15]

-

TGF-β/Smad Pathway: Collagen-derived peptides have been shown to promote the repair of photoaged skin by activating the TGF-β/Smad pathway.[[“]] This leads to increased synthesis of new collagen (COL1A1) and other extracellular matrix components.[[“]]

-

PI3K/Akt/mTOR Pathway: This pathway, crucial for cell proliferation and angiogenesis, can be stimulated by collagen peptides, aiding in wound healing.[[“]] Conversely, specific tripeptides (e.g., Hyp-Asp-Gly) can inhibit platelet activation by downregulating the PI3K/Akt pathway, suggesting cardiovascular benefits.[[“]]

-

MAPK/ERK Pathway: This pathway is also involved in the cellular response to certain collagen peptides, influencing processes from gene expression to inflammation.[[“]]

-

Inhibition of Matrix Metalloproteinases (MMPs): Bioactive collagen peptides can support anti-aging effects by suppressing the expression of MMP-1 and MMP-3, enzymes that degrade collagen in the skin.[[“]]

This guide provides a foundational understanding of the intricate mechanisms of peptide-collagen interactions, offering valuable insights for the design and development of novel therapeutics, imaging agents, and biomaterials.

References

- 1. Collagen hybridizing peptide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen - Wikipedia [en.wikipedia.org]

- 5. Active Peptides and Motifs within Collagen and Other ECM Proteins [scirp.org]

- 6. Mapping of Potent and Specific Binding Motifs, GLOGEN and GVOGEA, for Integrin α1β1 Using Collagen Toolkits II and III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. drinkharlo.com [drinkharlo.com]

- 9. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Structural Requirements of Collagen-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Equilibrium thermal transitions of collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Collagen Peptides: Production, Bioactivities, and Mechanism of Actions [frontiersin.org]

- 16. consensus.app [consensus.app]

discovery and identification of collagen binding peptides

An In-depth Technical Guide to the Discovery and Identification of Collagen-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is a cornerstone of the extracellular matrix (ECM), providing structural support and regulating crucial cellular processes like proliferation, migration, and differentiation.[1][2] The dynamic remodeling of collagen is central to tissue development and homeostasis; however, imbalances in its production or degradation are hallmarks of numerous pathologies, including fibrosis, arthritis, and cancer.[2] This has made collagen a compelling target for diagnostic imaging and therapeutic delivery.[2][3] Collagen-binding peptides (CBPs) are short amino acid sequences designed or discovered to specifically bind to different forms of collagen. These peptides serve as versatile tools, enabling targeted drug delivery, enhancing the efficacy of growth factors, and forming advanced biomaterials for tissue engineering.[2][4][5] This guide provides a comprehensive overview of the core methodologies used to discover, identify, and characterize collagen-binding peptides, offering detailed protocols and insights for researchers in the field.

Discovery and Screening of Collagen-Binding Peptides

The identification of novel CBPs largely relies on high-throughput screening of extensive peptide libraries. Phage display is a powerful and widely adopted technique for this purpose, allowing for the selection of high-affinity peptides from libraries containing billions of variants.[2][6][7]

Phage Display Technology

Phage display involves the expression of a library of peptides on the surface of bacteriophages, physically linking the peptide (phenotype) to the DNA that encodes it (genotype).[7][8] This connection is the key to the technology, as it allows for the rapid identification of binding peptides by sequencing the DNA of the selected phages. The process, known as biopanning, involves iterative rounds of binding, washing, elution, and amplification to enrich for phages displaying peptides with high affinity for the target, in this case, collagen.[9][10]

Experimental Workflow: Phage Display for CBP Discovery

The following diagram illustrates the typical workflow for discovering collagen-binding peptides using a phage display library.

Detailed Protocol: Phage Display Biopanning

This protocol outlines the key steps for selecting collagen-binding peptides using a commercially available or custom-generated phage display peptide library.[9][10]

-

Target Immobilization:

-

Coat the wells of a 96-well microplate with a solution of the target collagen (e.g., human Type I collagen) at a concentration of 10-100 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[11][12]

-

Incubate overnight at 4°C.[12]

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).[13]

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1-3% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.[13]

-

-

Biopanning - Round 1:

-

Add the phage library (typically 10¹¹-10¹² phage particles) to the collagen-coated wells.

-

Incubate for 1 hour at room temperature with gentle agitation to allow binding.

-

Perform a series of stringent washes with wash buffer to remove non-specifically bound and low-affinity phages. The number and duration of washes are critical for successful enrichment.

-

Elute the bound phages using an acidic buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) or by competitive elution with a known collagen-binding molecule. Neutralize the eluate immediately with a basic buffer (e.g., 1 M Tris-HCl, pH 9.1).

-

-

Amplification:

-

Use the eluted phages to infect a log-phase culture of host bacteria (e.g., E. coli).

-

Grow the infected bacteria in a suitable medium, typically overnight, to amplify the phage population.

-

Precipitate and purify the amplified phages from the bacterial culture supernatant, usually with a polyethylene (B3416737) glycol (PEG)/NaCl solution.

-

-

Subsequent Rounds of Biopanning:

-

Repeat the binding, washing, elution, and amplification steps for 2-4 more rounds using the amplified phage pool from the previous round.[9]

-

To increase selection pressure, the stringency of the washing steps can be increased in each subsequent round (e.g., by increasing the number of washes or the concentration of detergent).

-

-

Identification of Binding Peptides:

-

After the final round of biopanning, isolate individual phage clones.

-

Extract the phage DNA and sequence the region of the phage genome that encodes the displayed peptide.[7]

-

Translate the DNA sequences to identify the amino acid sequences of the potential collagen-binding peptides.

-

Characterization of Peptide-Collagen Interactions

Once potential CBP sequences are identified, they are chemically synthesized and their binding to collagen is validated and quantified using various in vitro assays.[7]

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assays

ELISA is a common plate-based technique used to confirm and quantify the binding of a synthesized peptide to collagen.[11]

Detailed Protocol: Direct Peptide-Collagen Binding ELISA

-

Plate Coating: Coat a 96-well plate with collagen as described in the phage display protocol (Section 1.3.1).[12]

-

Blocking: Block non-specific sites with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[14]

-

Peptide Incubation: Add serial dilutions of the synthesized peptide (often biotinylated or tagged for detection) to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three to five times with wash buffer to remove unbound peptide.

-

Detection:

-

Add an enzyme-conjugated secondary reagent that binds to the peptide's tag (e.g., Streptavidin-HRP for a biotinylated peptide).[15]

-

Incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a chromogenic substrate (e.g., TMB).[15] The enzyme will convert the substrate to a colored product.

-

-

Quantification: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of bound peptide.[16]

Experimental Workflow: ELISA for Peptide Binding

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for real-time analysis of biomolecular interactions.[17][18] It provides quantitative information on binding affinity (KD), as well as the association (kₐ) and dissociation (kd) rate constants of the interaction between a ligand (e.g., collagen) and an analyte (e.g., peptide).[18][19]

Detailed Protocol: SPR Analysis

-

Chip Preparation: Immobilize the ligand (e.g., collagen) onto the surface of an SPR sensor chip. This can be done via covalent coupling or high-affinity capture methods.[18]

-

Analyte Injection: Inject a series of concentrations of the analyte (the synthesized peptide) across the sensor chip surface at a constant flow rate.

-

Association Phase: Monitor the binding of the peptide to the immobilized collagen in real-time. The change in the SPR signal (measured in Resonance Units, RU) is proportional to the mass of analyte binding to the surface.[20]

-

Dissociation Phase: After the injection, flow a buffer solution over the chip and monitor the dissociation of the peptide from the collagen.

-

Data Analysis: Fit the resulting sensorgram data to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the kₐ, kd, and the equilibrium dissociation constant (KD = kd/kₐ).[19][20]

Quantitative Data on Collagen-Binding Peptides

The binding affinity of a peptide for collagen is a critical parameter. Lower KD values indicate a stronger binding interaction. The following tables summarize quantitative data reported for various collagen-binding peptides.

Table 1: Binding Kinetics of Peptides to Collagen

| Peptide | Collagen Type | Method | KD (μM) | kₐ (M⁻¹s⁻¹) | kd (s⁻¹) | Reference(s) |

|---|---|---|---|---|---|---|

| CRPA | Not Specified | Bio-layer Interferometry | 0.9 ± 0.4 | (11.4 ± 13.3) x 10³ | (6.8 ± 2.8) x 10⁻³ | [21] |

| suPARAP | Native Type I | SPR | 0.00016 | 9.1 x 10⁵ | 1.5 x 10⁻⁵ |[20] |

Table 2: Relative Binding Affinities of Peptides to Different Collagen Types

| Peptide | Binding to Type I | Binding to Type II | Binding to Type III | Binding to Type IV | Reference(s) |

|---|

| C1 | 100% | 61% | 51% | 48% |[22] |

Signaling Pathways in Collagen-Peptide Interactions

Collagen itself is not merely a structural scaffold but also a signaling molecule that communicates with cells through surface receptors.[23] Peptides that bind to collagen can influence these interactions or even be designed to mimic natural collagen motifs that trigger specific cellular responses. The primary cell surface receptors for collagen include integrins, discoidin domain receptors (DDRs), and glycoprotein (B1211001) VI.[23]

Integrin-Mediated Signaling

Four main types of collagen-binding integrins have been identified: α1β1, α2β1, α10β1, and α11β1.[24] Binding of collagen to these integrins can activate downstream signaling cascades, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell adhesion, migration, and proliferation.[24][25] Peptides containing specific motifs like GFOGER can mimic collagen and induce integrin-mediated signaling.[25][26]

Discoidin Domain Receptor (DDR) Signaling

DDRs are receptor tyrosine kinases that are activated by collagen binding, leading to receptor autophosphorylation.[23] This triggers downstream pathways, including the MAPK pathway, to regulate processes like cell proliferation and ECM deposition.[24]

Applications in Research and Drug Development

The ability to specifically target collagen opens up numerous possibilities in biomedicine.

-

Targeted Drug Delivery: CBPs can be conjugated to nanoparticles, liposomes, or therapeutic agents to deliver them specifically to collagen-rich tissues, such as tumors or sites of fibrosis and vascular injury.[2][27] This targeted approach can increase the local concentration of a drug, enhancing its efficacy while minimizing systemic side effects.

-

Tissue Engineering: In tissue engineering, CBPs are used to functionalize biomaterial scaffolds.[1] They can be used to immobilize growth factors, creating a microenvironment that mimics the native ECM and promotes tissue regeneration.[5] For instance, peptides like WYRGRL and GFOGER have been incorporated into hydrogels to enhance chondrogenesis for cartilage repair.[28]

-

Diagnostic Imaging: By labeling CBPs with imaging agents (e.g., fluorescent dyes or radionuclides), it is possible to visualize areas of collagen remodeling in vivo, which is useful for diagnosing and monitoring diseases like fibrosis and arthritis.[2]

Conclusion

The discovery and development of collagen-binding peptides represent a highly active and promising area of research. High-throughput screening methods like phage display, coupled with robust characterization techniques such as ELISA and SPR, provide a clear path from initial discovery to validated binding agents. These peptides are not just research tools but are foundational components for the next generation of targeted therapeutics, advanced diagnostics, and functional biomaterials. A thorough understanding of the methodologies for their identification and the signaling pathways they can influence is essential for any professional working to harness the therapeutic potential of the extracellular matrix.

References

- 1. Collagen-Binding Peptidoglycans: A Biomimetic Approach to Modulate Collagen Fibrillogenesis for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A collagen telopeptide binding peptide shows potential in aiding collagen bundle formation and fibril orientation - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. sinobiological.com [sinobiological.com]

- 10. mdpi.com [mdpi.com]

- 11. affbiotech.cn [affbiotech.cn]

- 12. chondrex.com [chondrex.com]

- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 14. rockland.com [rockland.com]

- 15. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 16. corgenixonline.com [corgenixonline.com]

- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioradiations.com [bioradiations.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetics and microbiodistribution of 64Cu-labeled collagen binding peptides in chronic myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring the Structural Requirements of Collagen-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Collagen-receptor signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

- 26. mdpi.com [mdpi.com]

- 27. Collagen-Binding Nanoparticles for Extracellular Anti-Inflammatory Peptide Delivery Decrease Platelet Activation, Promote Endothelial Migration, and Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Collagen binding and mimetic peptide-functionalized self-assembled peptide hydrogel enhance chondrogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Collagen-Binding Peptides and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse classes of collagen-binding peptides, their specific collagen targets, and the experimental methodologies used for their identification and characterization. It is designed to serve as a technical resource for researchers and professionals involved in drug development, tissue engineering, and diagnostics.

Introduction to Collagen and Collagen-Binding Peptides

Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM), providing structural support to tissues and organs.[1] Its unique triple-helical structure serves as a docking site for a variety of molecules, including a class of peptides known as collagen-binding peptides (CBPs). These peptides, derived from natural proteins, microbial adhesins, or synthetic libraries, exhibit specific affinities for different types of collagen and play crucial roles in physiological and pathological processes. The ability to target specific collagen types makes CBPs valuable tools for drug delivery, in vivo imaging, and the development of novel biomaterials.

Classification of Collagen-Binding Peptides and Their Targets

Collagen-binding peptides can be broadly categorized into several classes based on their origin and mechanism of interaction.

Natural Collagen-Binding Protein-Derived Peptides

These peptides are derived from naturally occurring proteins that interact with collagen as part of their biological function.

-

Decorin-Derived Peptides: Decorin is a small leucine-rich proteoglycan that binds to fibrillar collagens, particularly type I, and regulates collagen fibrillogenesis.[2][3] A key collagen-binding sequence within the 5th and 6th leucine-rich repeats (LRRs) of decorin is SYIRIADTNIT .[4] Another decorin-derived peptide, LRELHLNNN , has also been identified as a high-affinity binder to collagen type I.[5][6]

-

Von Willebrand Factor (vWF)-Derived Peptides: vWF is a plasma glycoprotein (B1211001) essential for hemostasis. Its A3 domain contains the primary binding site for collagens I and III, while the A1 domain interacts with other collagen types.[7][8] The minimal vWF-binding sequence in collagen III has been identified as RGQOGVMGF (where O is hydroxyproline).[9] A peptide derived from vWF, WREPSFCALS , exhibits binding to collagen type I.[5]

-

Integrin-Binding Motifs in Collagen: Integrins are a family of cell surface receptors that mediate cell-matrix interactions. Several integrins, including α1β1, α2β1, α10β1, and α11β1, recognize specific motifs within the collagen triple helix.[10] The most well-characterized of these is the GFOGER sequence (O representing hydroxyproline), which serves as a high-affinity binding site for α2β1 and a lower-affinity site for α1β1 in collagens I and IV.[11][12] Other identified motifs include GLOGEN and GVOGEA .[13]

Microbial Collagen-Binding Adhesin-Derived Peptides

Certain pathogenic bacteria have evolved proteins that bind to host collagen to facilitate tissue colonization and invasion.

-

CNA35: This 35 kDa protein from Staphylococcus aureus is a well-characterized collagen-binding adhesin. It recognizes the triple-helical structure of various collagen types, including fibrillar and network-forming collagens.[5]

-

Scl1 and Scl2: These are collagen-like proteins from Streptococcus pyogenes that can interact with host collagen.

Synthetic and Engineered Peptides

These peptides are typically identified through screening techniques like phage display or are rationally designed.

-

Phage Display-Identified Peptides: Phage display is a powerful technique for discovering novel peptides that bind to a specific target. The peptide WYRGRL was identified through phage display and specifically binds to the α1 chain of type II collagen, making it a valuable tool for targeting cartilage.[1][5][14]

-

Collagen Mimetic Peptides (CMPs) / Collagen Hybridizing Peptides (CHPs): These synthetic peptides are composed of repeating Gly-Xaa-Yaa triplets, often (Gly-Pro-Hyp)n, which mimic the structure of natural collagen.[15] They have a unique ability to hybridize with denatured or damaged collagen strands, making them useful for detecting and targeting sites of tissue injury and remodeling.[5]

-

Other Synthetic Peptides: The peptide TKKTLRT , derived from collagenase, has a high affinity for collagen and has been used to tether growth factors to collagen scaffolds for enhanced tissue regeneration.[5]

Quantitative Binding Data

The binding affinity of collagen-binding peptides to their respective targets is a critical parameter for their application. Dissociation constants (Kd) are commonly used to quantify this affinity, with lower Kd values indicating stronger binding.

| Peptide/Protein | Sequence/Origin | Collagen Target(s) | Dissociation Constant (Kd) | Reference(s) |

| Decorin | Natural Proteoglycan | Collagen Type I | ~10 nM | [2] |

| Decorin-Derived Peptide | LRELHLNNN | Collagen Type I | 170 nM (0.17 µM) | [5][6] |

| von Willebrand Factor (vWF) | Natural Protein | Collagen Type III | 1-7 nM | [16] |

| vWF-Derived Peptide | WREPSFCALS | Collagen Type I | 100 µM | [5] |

| Integrin α2-I Domain | Natural Receptor Domain | Collagen Type I (GFOGER motif) | Low µM range | [11] |

| CNA35 | S. aureus Adhesin | Collagen Type I | ~0.5 µM | [5] |

| SILY Peptide | RRANAALKAGELYKSILYGC | Collagen Type I | 860 nM (0.86 µM) | [5] |

Experimental Protocols

The identification and characterization of collagen-binding peptides rely on a suite of specialized experimental techniques.

Phage Display for Peptide Screening

Phage display is a high-throughput screening method used to identify peptides with high affinity for a target molecule from a large library of variants.

Experimental Workflow for Phage Display:

Detailed Protocol for Phage Display Biopanning: [17][18][19]

-

Target Immobilization:

-

Coat the wells of a microtiter plate with a solution of the target collagen (e.g., 100 µg/mL of type I collagen in phosphate-buffered saline, PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound collagen.

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% non-fat dry milk or bovine serum albumin in PBS) for 1-2 hours at room temperature.

-

Wash the wells again with PBS containing 0.05% Tween-20 (PBST).

-

-

Affinity Selection (Pannning):

-

Add the phage display library (typically 10^10 to 10^12 phage particles) to the collagen-coated wells.

-

Incubate for 1-2 hours at room temperature with gentle agitation to allow for binding.

-

Perform a series of stringent washes with PBST to remove non-specifically bound and weakly bound phage. The number and stringency of washes are typically increased in subsequent panning rounds.

-

-

Elution:

-

Elute the specifically bound phage by adding an elution buffer (e.g., a low pH glycine-HCl buffer, pH 2.2) and incubating for 5-10 minutes.

-

Neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.1).

-

-

Amplification:

-

Infect a mid-log phase culture of E. coli with the eluted phage.

-

Amplify the phage by growing the bacterial culture overnight.

-

Purify and precipitate the phage from the culture supernatant.

-

Titer the amplified phage to determine the concentration for the next round of panning.

-

-

Subsequent Rounds:

-

Repeat the panning process for 3-5 rounds, using the amplified phage from the previous round as the input for the next. This enriches the phage pool for high-affinity binders.

-

-

Analysis of Enriched Clones:

-

After the final round of panning, isolate individual phage clones.

-

Sequence the DNA of the selected phage to identify the amino acid sequence of the displayed peptide.

-

Confirm the binding of the identified peptides to collagen using techniques like ELISA.

-

Solid-Phase Binding Assay (ELISA-based)

This assay is used to quantify the binding of a specific peptide to immobilized collagen.

Experimental Workflow for Solid-Phase Binding Assay:

Detailed Protocol for Solid-Phase Binding Assay: [20][21][22][23][24]

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with 100 µL of collagen solution (e.g., 10-50 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBST.

-

-

Blocking:

-

Block non-specific binding by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.

-

Wash the wells three times with PBST.

-

-

Peptide Incubation:

-

Prepare serial dilutions of the biotinylated peptide in a suitable binding buffer.

-

Add 100 µL of each peptide dilution to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells five times with PBST to remove unbound peptide.

-

-

Detection:

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with PBST.

-

-

Signal Development:

-

Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.

-

Incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader.

-

The absorbance values are proportional to the amount of bound peptide.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data (Kd).[25][26][27][28]

Detailed Protocol for SPR Analysis: [26][29]

-

Sensor Chip Preparation:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

-

Ligand Immobilization:

-

Inject the collagen solution over the activated sensor surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Injection and Kinetic Analysis:

-

Inject a series of concentrations of the peptide (analyte) over the collagen-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

-

The association phase occurs during analyte injection, and the dissociation phase begins when the injection is replaced with running buffer.

-

-

Regeneration:

-

If the peptide binds tightly to the collagen, a regeneration solution (e.g., a pulse of low pH buffer or high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[30][31][32][33][34]

Detailed Protocol for ITC Analysis: [30][33]

-

Sample Preparation:

-

Prepare solutions of the peptide and collagen in the same, well-dialyzed buffer to minimize heats of dilution.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter.

-

Accurately determine the concentrations of the peptide and collagen solutions.

-

-

Instrument Setup:

-

Load the collagen solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

Equilibrate the instrument to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the peptide solution into the collagen solution while stirring.

-

Measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Signaling Pathways

Collagen-binding peptides can modulate cellular behavior by interacting with cell surface receptors and triggering downstream signaling cascades.

Integrin-Mediated Signaling

The binding of collagen to integrins initiates a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and survival.

Integrin Signaling Pathway:

Discoidin Domain Receptor (DDR) Signaling

DDRs are receptor tyrosine kinases that are activated by collagen, leading to the regulation of cell proliferation, differentiation, and matrix remodeling.

DDR Signaling Pathway:

Conclusion

Collagen-binding peptides represent a versatile and powerful class of molecules with broad applications in biomedical research and development. Their specificity for different collagen types, coupled with their amenability to engineering and synthesis, makes them invaluable tools for targeted drug delivery, diagnostic imaging, and the creation of advanced biomaterials for tissue engineering. A thorough understanding of their binding characteristics, the experimental methods for their study, and the signaling pathways they modulate is essential for harnessing their full therapeutic and technological potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Collagen affinity coating for surface binding of decorin and other biomolecules: Surface characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decorin interacting network: A comprehensive analysis of decorin-binding partners and their versatile functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Implications for collagen I chain registry from the structure of the collagen von Willebrand factor A3 domain complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of the A3 domain of human von Willebrand factor: implications for collagen binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A single high-affinity binding site for von Willebrand factor in collagen III, identified using synthetic triple-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the integrin alpha2beta1-binding collagen peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive Interactions of Collagen and a Jararhagin-derived Disintegrin Peptide with the Integrin α2-I Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The collagen-binding A-domains of integrins alpha(1)beta(1) and alpha(2)beta(1) recognize the same specific amino acid sequence, GFOGER, in native (triple-helical) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping of Potent and Specific Binding Motifs, GLOGEN and GVOGEA, for Integrin α1β1 Using Collagen Toolkits II and III - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cartilage-targeting peptide-modified dual-drug delivery nanoplatform with NIR laser response for osteoarthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting and mimicking collagens via triple helical peptide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of von Willebrand factor to collagen type III: role of specific amino acids in the collagen binding domain of vWF and effects of neighboring domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Biopanning of Phage Display Libraries [cellorigins.com]

- 19. mdpi.com [mdpi.com]

- 20. affbiotech.cn [affbiotech.cn]

- 21. ulab360.com [ulab360.com]

- 22. assaybiotechnology.com [assaybiotechnology.com]

- 23. static.igem.wiki [static.igem.wiki]

- 24. ELISA Protocol [protocols.io]

- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 26. nicoyalife.com [nicoyalife.com]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 29. path.ox.ac.uk [path.ox.ac.uk]

- 30. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 31. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 32. Khan Academy [khanacademy.org]

- 33. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 34. pubs.acs.org [pubs.acs.org]

A Technical Guide to Collagen Type-Specific Binding Peptide Sequence Motifs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of collagen binding peptide sequence motifs with specificity for different collagen types. Collagens, the most abundant proteins in the extracellular matrix, play crucial roles in tissue architecture and cellular functions. Their type-specific distribution and involvement in various pathological conditions, including fibrosis, cancer, and arthritis, make them attractive targets for diagnostic imaging and therapeutic delivery.[1] This document summarizes key peptide sequences, their binding affinities, and the experimental methodologies used for their identification and characterization.

Core Concepts in Collagen Recognition

The specific recognition of different collagen types by peptides is primarily governed by the unique amino acid sequences and the triple-helical conformation of the collagen molecules. Peptides that bind to collagen can be broadly categorized into those that recognize the native triple-helical structure and those that bind to denatured or unfolded collagen.[1][2] The binding is often mediated by specific motifs within the peptide sequence that interact with complementary residues on the collagen molecule.

Integrins, a major family of cell adhesion receptors, are key players in cell-collagen interactions. A subset of integrins, including α1β1, α2β1, α10β1, and α11β1, recognize specific motifs within fibrillar collagens, often containing the sequence Gxx'GEx'' (where x is a hydrophobic residue, x' is typically hydroxyproline, and x'' is often Arginine).[3]

Collagen Type-Specific Peptide Binding Motifs

The following tables summarize quantitative data for peptide sequences with reported specificity for various collagen types.

Table 1: Peptide Motifs with High Affinity for Collagen Type I

Collagen type I is the most abundant collagen and a key component of skin, bone, tendons, and ligaments.

| Peptide Sequence | Binding Affinity (Kd) | Target | Notes | Reference |

| LRELHLNNN | 0.17 µM | Type I Collagen | Decorin-based peptide.[1] | [1] |

| TKKTLRT | - | Type I Collagen α2 chain | Derived from collagenase.[4][5] | [4][5] |

| GTPGPQGIAGQRGVV (P-15) | - | Type I Collagen α1 chain | Highly conserved peptide.[6] | [6] |

| IKGHRGFSGL | - | Type I Collagen α1 chain | PEDF binding site.[6] | [6] |

| DGEA | - | Type I Collagen | Binds to α2β1 integrin.[6] | [6] |

| GFOGER | - | Type I & III Collagen | Binds to α1β1 and α2β1 integrins.[6][7] | [6][7] |

| GROGER | High Affinity | Type I & III Collagen | Binds to α1 and α2 integrins.[6] | [6] |

| EP-3533 | 1.8 ± 1.0 μM | Type I Collagen | Used for imaging fibrosis.[1] | [1] |

| RRANAALKAGELYKSILYGC (SILY) | - | Type I Collagen | Prevents platelet adhesion.[8] | [8] |

| CVWLWEQC / CVWLWENC | IC50: 34.8 ± 8.59 µmol/L (Q-peptide) | Type I Collagen | Inhibit von Willebrand factor binding.[9][10] | [9][10] |

Table 2: Peptide Motifs with High Affinity for Collagen Type II

Collagen type II is the primary collagenous component of cartilage.

| Peptide Sequence | Binding Affinity | Target | Notes | Reference |

| WYRGRL | - | Type II Collagen α1 chain | Discovered via phage display, targets articular cartilage.[1][11][12] | [1][11][12] |

| GLAGQRGIVGLPGQRGER | - | Type II Collagen | Minimal requirement for Fibronectin binding.[6] | [6] |

| GVOGEA | - | Type II Collagen | Specific for α1β1 integrin.[13] | [13] |

Table 3: Peptide Motifs with High Affinity for Collagen Type III

Collagen type III is a fibrillar collagen found in extensible connective tissues such as skin, lung, and the vascular system.

| Peptide Sequence | Binding Affinity | Target | Notes | Reference |

| KOGEOGPK | - | Type III Collagen | Platelet receptor (TIIICBP) specific binding sequence.[6] | [6] |

| RGQOGVMGF | - | Type III Collagen | Minimal sequence for von Willebrand Factor binding.[6] | [6] |

| GLOGEN | High Affinity | Type III Collagen | High affinity ligand for α1β1 integrin.[13] | [13] |

Table 4: Peptide Motifs with High Affinity for Collagen Type IV

Collagen type IV is a major component of the basement membrane.

| Peptide Sequence | Binding Affinity | Target | Notes | Reference |

| TLTYTWS | - | MMP-2 processed Type IV Collagen | Binds to a cryptic site, inhibits angiogenesis.[1][12] | [1][12] |

Experimental Protocols for Identifying Collagen Binding Peptides

The identification and characterization of collagen-binding peptides rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Phage Display

Phage display is a powerful high-throughput screening technique used to identify peptides that bind to a specific target, in this case, a particular type of collagen.[14][15][16]

Methodology:

-

Library Construction: A library of phages is created, where each phage displays a different random peptide on its surface. This is achieved by inserting a DNA sequence encoding the random peptide into a gene for a phage coat protein.[15][16] The M13 filamentous phage is commonly used for this purpose.[15][16]

-

Biopanning: The target collagen (e.g., purified human type I collagen) is immobilized on a solid support, such as a microtiter plate well. The phage library is then incubated with the immobilized collagen.

-

Washing: Non-binding phages are removed by a series of washing steps. The stringency of the washing can be increased in subsequent rounds to select for higher affinity binders.

-

Elution: Bound phages are eluted, typically by changing the pH or using a competitive ligand.

-

Amplification: The eluted phages are used to infect host bacteria (e.g., E. coli) to amplify the population of binding phages.

-

Repeat Selection: The amplified phages are then used for further rounds of biopanning (typically 3-5 rounds) to enrich for the phages that bind most strongly and specifically to the target collagen.

-

Sequencing: After the final round of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides.[9][10]

Solid-Phase Binding Assays

Solid-phase binding assays, such as enzyme-linked immunosorbent assays (ELISA)-like assays, are used to quantify the binding affinity of a specific peptide to a collagen type.

Methodology:

-

Coating: Purified collagen of a specific type is coated onto the wells of a microtiter plate and incubated overnight at 4°C.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin (BSA) or non-fat dry milk in a suitable buffer) to prevent non-specific binding.

-

Peptide Incubation: The peptide of interest, often labeled with a tag (e.g., biotin (B1667282) or a fluorescent dye), is added to the wells in a series of dilutions and incubated for a set period.

-

Washing: The wells are washed multiple times with a wash buffer to remove any unbound peptide.

-

Detection:

-

For biotinylated peptides, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

-

For fluorescently labeled peptides, the fluorescence intensity is measured directly.

-

-

Quantification: The signal intensity is measured using a plate reader. The binding affinity (e.g., Kd) can be determined by plotting the signal intensity against the peptide concentration and fitting the data to a binding curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (e.g., a peptide) and an analyte (e.g., collagen).

Methodology:

-

Immobilization: One of the binding partners (typically the collagen) is immobilized on the surface of a sensor chip.

-

Injection: A solution containing the other binding partner (the peptide) is flowed over the sensor surface.

-

Association: As the peptide binds to the immobilized collagen, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate (kon).

-

Dissociation: A buffer solution without the peptide is then flowed over the surface, causing the bound peptide to dissociate. The rate of dissociation (koff) is monitored.

-

Data Analysis: The binding affinity (Kd) is calculated from the ratio of the dissociation and association rate constants (Kd = koff / kon).

Signaling Pathways and Logical Relationships

Collagen-binding peptides can be utilized to modulate cellular signaling pathways by targeting specific collagen-receptor interactions. For instance, peptides that block the interaction between collagen and integrins can inhibit downstream signaling events related to cell adhesion, migration, and proliferation.

Conclusion

The identification and characterization of collagen type-specific binding peptides represent a significant area of research with broad applications in diagnostics and therapeutics. The motifs and methodologies outlined in this guide provide a foundation for researchers and drug development professionals to design and engineer novel peptides with enhanced affinity and specificity for various collagen types. The continued exploration of these interactions will undoubtedly lead to innovative strategies for targeting collagen-related pathologies.

References

- 1. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen hybridizing peptide - Wikipedia [en.wikipedia.org]

- 3. Integrin recognition motifs in the human collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Active Peptides and Motifs within Collagen and Other ECM Proteins [scirp.org]

- 7. Identification of the First Prokaryotic Collagen Sequence Motif That Mediates Binding to Human Collagen Receptors, Integrins α2β1 and α11β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen-Binding Nanoparticles for Extracellular Anti-Inflammatory Peptide Delivery Decrease Platelet Activation, Promote Endothelial Migration, and Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of peptides, selected by phage display technology, that inhibit von Willebrand factor binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Collagen ll-binding peptide Sequence: Trp-Tyr-Arg-Gly-Arg-Leu Motif Biotech [motifbiotech.com]

- 12. Targeting and mimicking collagens via triple helical peptide assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping of Potent and Specific Binding Motifs, GLOGEN and GVOGEA, for Integrin α1β1 Using Collagen Toolkits II and III - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. Phage display - Wikipedia [en.wikipedia.org]

A Technical Guide to Natural vs. Synthetic Collagen Binding Pe-ptides for Researchers and Drug Development Professionals

An In-depth Analysis of Binding Mechanisms, Affinities, and Experimental Methodologies

Introduction

Collagen, the most abundant protein in the extracellular matrix (ECM), plays a critical role in tissue architecture, cell adhesion, proliferation, and differentiation. Its unique triple-helical structure provides a scaffold for numerous cellular interactions, primarily mediated by specific collagen-binding proteins. In recent years, the development of synthetic collagen-binding peptides has opened up new avenues for targeted drug delivery, tissue engineering, and diagnostics. This technical guide provides a comprehensive overview of both natural and synthetic collagen-binding peptides, with a focus on their binding characteristics, the signaling pathways they modulate, and the experimental protocols used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this dynamic field.

Natural Collagen Binding Peptides: The Role of Integrins and Discoidin Domain Receptors

In vertebrates, cellular interactions with collagen are predominantly mediated by two major families of transmembrane receptors: integrins and discoidin domain receptors (DDRs).[1][2] These receptors recognize specific amino acid motifs within the collagen triple helix, initiating downstream signaling cascades that regulate a variety of cellular functions.

Integrins: Key Mediators of Cell-Collagen Adhesion

The primary collagen-binding integrins are α1β1, α2β1, α10β1, and α11β1.[3] These heterodimeric receptors contain an inserted domain (I-domain) in their α-subunit, which is responsible for collagen recognition.[4][5] Integrins typically bind to Gxx'GEx" motifs within the collagen sequence, where 'x' can be any amino acid, and 'x'' is often hydroxyproline.[3] The GFOGER sequence is a well-characterized high-affinity binding site for several integrins.[6][7]

Upon binding to collagen, integrins cluster and activate focal adhesion kinase (FAK), which in turn triggers downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways.[8] These pathways are crucial for cell survival, proliferation, and migration.

Discoidin Domain Receptors (DDRs): Tyrosine Kinase-Mediated Collagen Sensing

DDRs (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen.[9][10] Unlike the rapid activation of integrin signaling, DDR activation is characterized by a slow and sustained phosphorylation cascade.[7] The discoidin (DS) domain in the extracellular region of DDRs is responsible for collagen binding.[11] DDRs recognize the GVMGFO motif in fibrillar collagens.[11][12] DDR1 also exhibits a unique specificity for the non-fibrillar basement membrane collagen IV.[10][12]

DDR-mediated signaling involves the phosphorylation of downstream targets such as Pyk2 and the activation of the small GTPase Rap1, which can influence cell differentiation and proliferation.[8] There is also evidence of crosstalk between integrin and DDR signaling pathways, with both synergistic and antagonistic interactions reported, depending on the cellular context.[9]

Synthetic Collagen Binding Peptides: Design and Applications

The understanding of natural collagen recognition motifs has enabled the design and synthesis of a wide array of synthetic collagen-binding peptides. These peptides offer several advantages over their natural counterparts, including smaller size, reduced immunogenicity, and the potential for chemical modifications to enhance binding affinity and specificity.

Collagen-Mimetic Peptides (CMPs)

CMPs are short, synthetic peptides that mimic the triple-helical structure of natural collagen. They often incorporate the (Pro-Hyp-Gly)n sequence to stabilize the triple helix and can be engineered to include specific recognition motifs, such as GFOGER, to target integrins.[13] These peptides have shown promise in promoting cell adhesion and proliferation for tissue engineering applications.

Engineered and Phage Display-Derived Peptides

Beyond mimicking natural sequences, novel collagen-binding peptides have been identified through techniques like phage display. These peptides may not share sequence homology with natural collagen-binding proteins but can exhibit high affinity and specificity. For instance, peptides incorporating unnatural amino acids like biphenylalanine have been shown to enhance binding to type I collagen.[14] These engineered peptides are being explored for various applications, including targeted drug delivery to collagen-rich tissues such as tumors and fibrotic lesions.

Quantitative Comparison of Binding Affinities

The binding affinity of a peptide to collagen is a critical parameter for its biological activity and therapeutic potential. This affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes the reported Kd values for various natural and synthetic collagen-binding peptides.

| Peptide/Domain | Collagen Type | Binding Partner | Method | Kd Value | Reference(s) |

| Natural | |||||

| Integrin α2 I-domain | Type I | Recombinant | ITC | ~35-90 nM | [8] |

| Integrin α2 I-domain | Type I | Recombinant | SPR | ~10 µM | [3] |

| CNA N1N2 segment | Type I | Recombinant | 54 nM | [15] | |

| Synthetic | |||||

| GFOGER-containing CMP | --- | Integrin α2β1 | --- | High Affinity | [6] |

| LRELHLNNN Peptide | Type I | --- | --- | 1.7 x 10⁻⁷ M | |

| Peptide-1 (from Type I collagen receptor) | Type I | --- | Binding Assay | 10 nM | [6] |

This table is a compilation from multiple sources and experimental conditions may vary.

Detailed Experimental Protocols

The characterization of collagen-binding peptides relies on a suite of well-established experimental techniques. The following sections provide detailed methodologies for the synthesis, and binding analysis of these peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Ether)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent and a base. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

ELISA-Based Collagen Binding Assay

This assay is used to determine the relative binding of a peptide to collagen immobilized on a microplate.

Materials:

-

High-binding 96-well microplate

-

Collagen solution (e.g., Type I collagen from rat tail)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Biotinylated or fluorescently labeled collagen-binding peptide

-

Streptavidin-HRP conjugate (for biotinylated peptides)

-

TMB substrate

-

Stop solution (e.g., 2M H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with a collagen solution overnight at 4°C.

-

Blocking: Wash the plate with PBS and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Peptide Incubation: Wash the plate and add serial dilutions of the labeled peptide to the wells. Incubate for 1-2 hours at room temperature.

-

Detection:

-

For fluorescently labeled peptides, wash the plate and measure the fluorescence intensity directly.

-

For biotinylated peptides, wash the plate and incubate with streptavidin-HRP conjugate. After another wash, add TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength. Plot the signal against the peptide concentration to determine the relative binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Collagen solution

-

Collagen-binding peptide solution

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Covalently immobilize collagen onto the surface of a sensor chip using amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the collagen-binding peptide (analyte) over the immobilized collagen surface.

-

Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the peptide associates with and dissociates from the collagen.

-

Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-collagen interaction without denaturing the immobilized collagen.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Caption: Signaling pathways of integrin and DDR binding to collagen.

Experimental Workflow

Caption: Workflow for comparing natural and synthetic collagen binding peptides.

Conclusion

The study of collagen-binding peptides, both natural and synthetic, is a rapidly evolving field with significant implications for medicine and biotechnology. Natural collagen receptors, integrins and DDRs, provide the foundational understanding of how cells interact with the ECM. This knowledge has been instrumental in the development of synthetic peptides with tailored binding properties for a range of applications. The experimental methodologies outlined in this guide provide a robust framework for the synthesis and characterization of these peptides. As our understanding of the intricate interactions between peptides and collagen continues to grow, so too will the opportunities for innovative therapeutic and diagnostic strategies.

References

- 1. Engineered dual affinity protein fragments to bind collagen and capture growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple binding sites in collagen type I for the integrins alpha1beta1 and alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Use of synthetic peptides to locate novel integrin alpha2beta1-binding motifs in human collagen III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The collagen-binding A-domains of integrins alpha(1)beta(1) and alpha(2)beta(1) recognize the same specific amino acid sequence, GFOGER, in native (triple-helical) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive Interactions of Collagen and a Jararhagin-derived Disintegrin Peptide with the Integrin α2-I Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collagen binding specificity of the discoidin domain receptors: Binding sites on collagens II and III and molecular determinants for collagen IV recognition by DDR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discoidin domain receptors; an ancient family of collagen receptors has major roles in bone development, regeneration and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discoidin Domain Receptors: Unique Receptor Tyrosine Kinases in Collagen-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Collagen binding specificity of the discoidin domain receptors: binding sites on collagens II and III and molecular determinants for collagen IV recognition by DDR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Structural Requirements of Collagen-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Role of Collagen-Binding Peptides in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extracellular matrix (ECM) is a dynamic, three-dimensional network that provides structural and biochemical support to surrounding cells. Its constant remodeling is crucial for tissue homeostasis, development, and repair. Collagen, the most abundant protein in the ECM, is central to this process.[1][2][3] Collagen-binding peptides (CBPs) are short amino acid sequences with a high affinity for different forms of collagen. These peptides, derived from natural collagen-binding proteins, identified through phage display, or designed as collagen-mimetic peptides (CMPs), are emerging as powerful tools to modulate ECM dynamics.[1][4] This guide provides a comprehensive overview of the mechanisms through which CBPs influence ECM remodeling, the signaling pathways involved, and their applications in research and therapeutics. It includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding and application of this technology.

Introduction to ECM Remodeling and Collagen-Binding Peptides

The ECM is not a static scaffold but a highly dynamic environment that undergoes continuous remodeling, a process involving the synthesis, degradation, and modification of its components.[5][6] This turnover is essential for physiological processes like wound healing, morphogenesis, and angiogenesis.[7][8] Dysregulation of ECM remodeling, however, is a hallmark of numerous pathologies, including fibrosis, cancer, and arthritis.[7][9]

Central to the ECM's structure and function is collagen, which provides tensile strength and integrity to tissues.[5][10] The remodeling of collagen is tightly regulated by a balance between its synthesis by cells like fibroblasts and its degradation, primarily by matrix metalloproteinases (MMPs).[8][11]

Collagen-binding peptides (CBPs) are a class of peptides that specifically recognize and bind to collagen. They can be categorized as:

-

Naturally Derived Peptides: Sequences from the collagen-binding domains of proteins like fibronectin, von Willebrand Factor (vWF), and integrins.[12]

-

Phage Display-Identified Peptides: Peptides discovered through screening large libraries for high affinity to specific collagen types (e.g., WYRGRL for type II collagen).[1]

-

Collagen-Mimetic Peptides (CMPs): Synthetic peptides, often with the repeating (Gly-X-Y)n motif, that can mimic the triple-helical structure of natural collagen.[2][4]

-

Collagen Hybridizing Peptides (CHPs): Peptides that specifically bind to denatured or unwound collagen strands, making them excellent tools for detecting active remodeling.[13]

By binding to collagen, these peptides can directly interfere with or modulate the complex interactions between cells and the ECM, thereby influencing the remodeling process.

Mechanisms of Action

CBPs influence ECM remodeling through several key mechanisms:

3.1 Direct Modulation of Cell-ECM Interactions Cells interact with collagen primarily through cell surface receptors, including integrins (e.g., α1β1, α2β1) and discoidin domain receptors (DDRs).[3][14][15] These interactions trigger "outside-in" signaling pathways that regulate cell adhesion, migration, proliferation, and gene expression.[5][16][17]

CBPs containing specific recognition motifs (e.g., GXX'GER for α2β1 integrin) can act as competitive inhibitors, blocking cell adhesion to collagen.[3][18] Conversely, CBPs can be used to functionalize biomaterials, promoting specific cell adhesion and guiding tissue regeneration.

3.2 Influencing Enzymatic Degradation ECM remodeling is heavily dependent on the activity of MMPs, a family of zinc-dependent endoproteases.[8][11] Collagenases (MMP-1, -8, -13) initiate the degradation of fibrillar collagens, while gelatinases (MMP-2, -9) further degrade the denatured fragments.[6]